molecular formula C10H11F2NO2 B4557921 3,4-difluoro-N-(2-methoxyethyl)benzamide

3,4-difluoro-N-(2-methoxyethyl)benzamide

Cat. No. B4557921
M. Wt: 215.20 g/mol
InChI Key: QVXUAIBZHFLVEV-UHFFFAOYSA-N
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Description

Fluorinated benzamides are a class of compounds that have attracted considerable interest due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into organic molecules often leads to significant changes in physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of fluorinated benzamides, including compounds similar to "3,4-difluoro-N-(2-methoxyethyl)benzamide," often involves the use of fluorinating agents or starting materials that already contain fluorine atoms. For instance, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide demonstrates the complexity and the multi-step nature of synthesizing fluorinated benzamides, starting from difluorobenzoic acid and achieving the desired product through several intermediate steps (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is significantly influenced by the presence of fluorine atoms. For example, X-ray diffraction and DFT calculations provide insights into the geometry, bonding, and electronic structure of these molecules. The study of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide highlighted the crystalline structure and molecular geometry obtained through X-ray studies, showcasing the detailed structural analysis achievable for benzamides (Demir et al., 2015).

Chemical Reactions and Properties

Fluorinated benzamides undergo various chemical reactions, leveraging the reactivity of the fluorine atoms and the amide functional group. Rhodium-catalyzed coupling reactions, for example, have been utilized to synthesize fluorinated heterocycles from benzamides, demonstrating the versatility and synthetic utility of these compounds in creating complex molecular architectures (Wu et al., 2017).

Scientific Research Applications

Synthesis and Characterization

  • Rh(III)-catalyzed Redox-neutral C-H Alkenylation : A study presented a synthesis technique for difluorinated compounds through Rh(III)-catalyzed alkenylation of benzamides, showcasing broad substrate compatibility and high regioselectivity. This process efficiently generates elaborate difluorinated molecules, highlighting the compound's role in advancing fluorinated molecule synthesis (Cui et al., 2023).

  • Experimental and Theoretical Studies on Coupling of Benzamides : Another study explored the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. The research underscores the importance of N-OMe benzamide as a directing group for creating monofluorinated alkenes and fluoropyridinones, demonstrating the compound's versatility in synthesizing fluorinated heterocycles (Wu et al., 2017).

  • Molecular Structural Analysis Using X-ray Diffractions and DFT : A novel molecular structure analysis combining experimental techniques and theoretical calculations was conducted, illustrating the compound's structural properties and antioxidant potential. This approach offers a comprehensive understanding of the molecule's geometric and electronic characteristics, contributing to the development of new materials and compounds (Demir et al., 2015).

Applications in Synthesis and Material Science

  • Fluorine-18-labeled Benzamide Analogues for Imaging : Research into fluorine-containing benzamide analogs for PET imaging of solid tumors demonstrates the compound's potential in medical diagnostics. The study highlights the synthesis and evaluation of these compounds, showcasing their high tumor uptake and suitability for imaging applications (Tu et al., 2007).

  • Pd(OTf)2 x 2 H2O-catalyzed Ortho-fluorination : A protocol for the ortho-fluorination of benzylamines showcases the compound's application in medicinal chemistry and synthesis, highlighting its broad applicability in creating functionally diverse molecules (Wang et al., 2009).

properties

IUPAC Name

3,4-difluoro-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-15-5-4-13-10(14)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXUAIBZHFLVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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